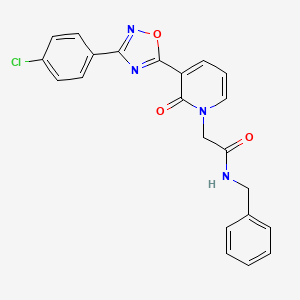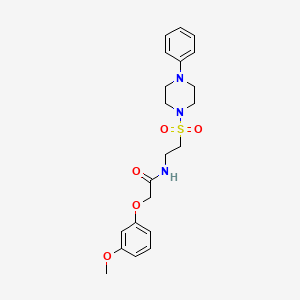
2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide, also known as MPESA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPESA is a sulfonamide-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further exploration in the field of pharmacology.
科学的研究の応用
Pharmacokinetics Modulation
Piperazine derivatives are known for their ability to enhance the pharmacokinetic properties of drug substances. The incorporation of the piperazine moiety into biologically active compounds can improve their absorption, distribution, metabolism, and excretion (ADME) profiles, making them more effective as pharmaceuticals .
Antibacterial Activity
Some derivatives of piperazine, including those with a structure similar to the compound , have shown promising antibacterial activity. This suggests potential applications in developing new antibacterial agents that could be more effective against resistant strains of bacteria .
Cancer Treatment
Compounds with a piperazine structure have been studied for their anti-proliferative properties against cancer cells. Specifically, they have shown efficacy in inducing apoptosis in human cervical cancer HeLa cells through oxidative stress-mediated pathways . This indicates a potential application in cancer therapeutics.
Neurodegenerative Disease Research
Piperazine derivatives are also being explored for their potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s. They have been found to interact with various targets that are relevant to the pathophysiology of these diseases .
Antipsychotic and Antidepressant Drugs
The compound’s structural similarity to known antipsychotic and antidepressant drugs suggests its potential application in psychiatric medication. Piperazine derivatives can modulate neurotransmitter systems, which may be beneficial in treating conditions like depression and schizophrenia .
Anti-inflammatory and Anticoagulant Properties
Research has indicated that piperazine derivatives can exhibit anti-inflammatory and anticoagulant effects. This opens up possibilities for their use in treating inflammatory disorders and preventing blood clots .
Antidiabetic Drug Development
The ability of piperazine derivatives to act on biological pathways relevant to diabetes has been noted. This could lead to the development of new antidiabetic drugs that are more effective or have fewer side effects .
Psychoactive Substance Analysis
Interestingly, piperazine rings are found in psychoactive substances used for recreational purposes. Studying compounds like “2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide” could provide insights into the effects and risks associated with these substances .
特性
IUPAC Name |
2-(3-methoxyphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-8-5-9-20(16-19)29-17-21(25)22-10-15-30(26,27)24-13-11-23(12-14-24)18-6-3-2-4-7-18/h2-9,16H,10-15,17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMAMERDIQIGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

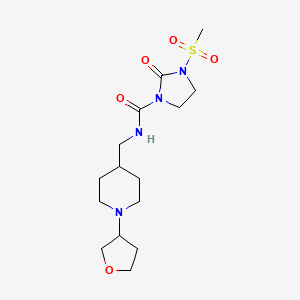

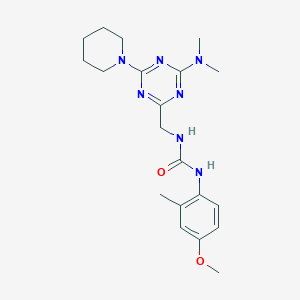
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid](/img/no-structure.png)
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2850885.png)
![2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2850886.png)
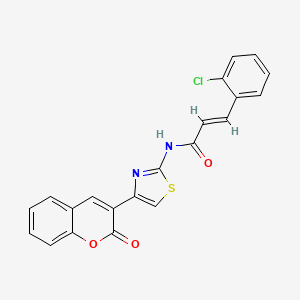
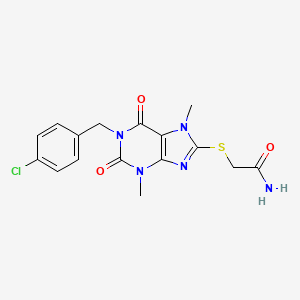
![tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2850889.png)
![3-(2-ethoxyethyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850891.png)
![6-Cyclopropyl-2-[(2-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2850894.png)

